molecular formula C15H29N3S B216380 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No. B216380
M. Wt: 283.5 g/mol
InChI Key: SKDZBFUBEUSUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU is a potent cytokinin, which is a type of plant hormone that regulates cell division and differentiation, and plays a crucial role in the growth and development of plants. CPPU has been shown to have a wide range of applications in the agricultural industry, including increasing fruit yield, improving fruit quality, and enhancing plant resistance to environmental stressors.

Mechanism of Action

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea acts as a cytokinin by binding to cytokinin receptors in plants, which triggers a signaling cascade that regulates cell division and differentiation. This leads to increased growth and development of the plant, resulting in increased fruit yield and improved fruit quality.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. Studies have shown that this compound can increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruits. This compound has also been shown to increase the concentration of plant pigments, such as anthocyanins, which can improve the color and flavor of fruits.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is its potency as a cytokinin. This compound is significantly more potent than naturally occurring cytokinins, which makes it a valuable tool for researchers studying plant growth and development. However, one of the limitations of this compound is its toxicity to humans and animals. Care must be taken when handling this compound to avoid exposure to the compound.

Future Directions

There are several areas of research that could be explored in the future regarding 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea. One area of interest is the potential use of this compound in improving the nutritional quality of fruits. Another area of interest is the use of this compound in enhancing the resistance of plants to biotic stressors, such as pests and diseases. Additionally, research could be conducted to explore the potential use of this compound in crop breeding programs to develop new varieties with improved yield and quality.

Synthesis Methods

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can be synthesized through a multi-step process that involves the reaction of cyclopentylamine with 4,4,6,6-tetramethyl-1,3,2-dioxaborinane to form the corresponding boronic acid. The boronic acid is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form the corresponding ketone. Finally, the ketone is reacted with thiourea to yield this compound.

Scientific Research Applications

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has been extensively studied for its potential applications in the agricultural industry. Research has shown that this compound can increase fruit yield and improve fruit quality in a variety of crops, including grapes, kiwi, and tomato. This compound has also been shown to enhance the resistance of plants to environmental stressors, such as drought and heat.

properties

Molecular Formula

C15H29N3S

Molecular Weight

283.5 g/mol

IUPAC Name

1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

InChI

InChI=1S/C15H29N3S/c1-14(2)9-12(10-15(3,4)18-14)17-13(19)16-11-7-5-6-8-11/h11-12,18H,5-10H2,1-4H3,(H2,16,17,19)

InChI Key

SKDZBFUBEUSUNI-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCC2)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCC2)C

Origin of Product

United States

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